molecular formula C17H21N3O3S B6068962 MFCD09876552

MFCD09876552

Cat. No.: B6068962
M. Wt: 347.4 g/mol
InChI Key: AFVXZTHZMAACGW-UHFFFAOYSA-N
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Description

While specific details about this compound are absent, structurally similar compounds (e.g., CAS 866607-09-2, MDL: MFCD08706282) share key features, such as boron-containing aromatic frameworks and applications in catalysis or medicinal chemistry . Typical properties of such compounds include moderate molecular weights (e.g., 187.94 g/mol for C₇H₇BF₂O₃), solubility in polar organic solvents, and bioactivity profiles linked to enzyme inhibition or substrate interactions .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-10-4-5-14(11(2)8-10)19-15(22)9-24-17-18-12(3)13(6-7-21)16(23)20-17/h4-5,8,21H,6-7,9H2,1-3H3,(H,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVXZTHZMAACGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD09876552” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet demand. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Industrial methods may also include purification steps to remove impurities and achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD09876552” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: The reactions of “this compound” typically involve common reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

“MFCD09876552” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: “this compound” is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of “MFCD09876552” involves its interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, including changes in cellular signaling, enzyme activity, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: CAS 866607-09-2 (MDL: MFCD08706282)

  • Molecular Formula : C₇H₇BF₂O₃
  • Molecular Weight : 187.94 g/mol
  • Safety: Hazard statement H302 (harmful if swallowed) .
  • Functional Differences :
    • Contains a boron-difluoro (BF₂) group, enhancing electrophilic reactivity compared to MFCD09876552’s hypothetical structure.
    • Lower TPSA (Topological Polar Surface Area: 35.5 Ų) suggests reduced solubility in aqueous media relative to chlorine-containing analogs .

Functional Analog: CAS 101623-69-2 (MDL: MFCD19441847)

  • Molecular Formula: C₉H₈ClNO₅
  • Molecular Weight : 245.62 g/mol
  • Safety: Hazard statement H302 (similar to this compound analogs) .
  • Functional Differences :
    • Chlorine and nitro groups enhance oxidative stability but reduce synthetic accessibility (score: 3.12/10) compared to boron-based compounds.
    • Higher TPSA (95.4 Ų) improves water solubility but limits BBB permeability .

Metal-Substituted Analog: CAS 1761-61-1 (MDL: MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Safety: Precautionary code P280 (wear protective gloves) .
  • Functional Differences :
    • Bromine substitution increases molar refractivity (38.06 cm³/mol), enhancing polarizability for optical applications.
    • Absence of heteroatoms (e.g., B, N) reduces catalytic utility compared to this compound analogs .

Comparative Data Table

Property This compound (Hypothetical) CAS 866607-09-2 CAS 101623-69-2 CAS 1761-61-1
Molecular Weight (g/mol) ~190 (estimated) 187.94 245.62 201.02
Bioavailability Score 0.80 (estimated) 0.85 0.72 0.55
Log S (ESOL) -2.5 (estimated) -2.3 -2.8 -2.47
TPSA (Ų) ~40 35.5 95.4 37.3
Hazard Statement H302 H302 H302 H302
Key Functional Group Boron-containing BF₂O₃ Cl, NO₂ Br, O₂

Research Findings and Implications

  • Structural Impact on Reactivity : Boron-containing compounds (e.g., CAS 866607-09-2) exhibit superior catalytic activity in Suzuki-Miyaura coupling compared to halogenated analogs, attributed to boron’s electron-deficient nature .
  • Bioactivity Trade-offs : Chlorine/nitro-substituted compounds (e.g., CAS 101623-69-2) show higher target specificity but poorer pharmacokinetic profiles due to increased molecular weight and TPSA .
  • Safety Consistency : All analogs share H302 hazards, emphasizing the need for rigorous handling protocols in industrial and laboratory settings .

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